molecular formula C13H15NO5 B1605329 Methyl 2-(4-methoxy-4-oxobutanamido)benzoate CAS No. 59868-50-7

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Cat. No. B1605329
CAS RN: 59868-50-7
M. Wt: 265.26 g/mol
InChI Key: ZRRRRFDUYYTLBA-UHFFFAOYSA-N
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Description

“Methyl 2-(4-methoxy-4-oxobutanamido)benzoate” is a chemical compound with the molecular formula C13H15NO5 . It has a molecular weight of 265.26 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-methoxy-4-oxobutanamido)benzoate” consists of a benzoate group, a methoxy group, and an oxobutanamido group . The presence of these functional groups can influence the compound’s reactivity and physical properties.


Physical And Chemical Properties Analysis

“Methyl 2-(4-methoxy-4-oxobutanamido)benzoate” has a molecular weight of 265.26 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Photopolymerization Initiators

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate has been explored for its application in the field of photopolymerization. It has been used to develop new photoinitiators that decompose under UV irradiation to generate corresponding alkyl and nitroxide radicals, significantly impacting the efficiency of photopolymerization processes. This application is crucial for advancements in materials science, offering a pathway to synthesize polymers with unique properties through controlled polymerization techniques (Guillaneuf et al., 2010).

Synthesis of Anilides

Research on the chemical reactivity of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate has led to the synthesis of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This synthesis is significant for the development of novel organic compounds, potentially useful in various pharmaceutical applications. Such studies contribute to our understanding of the chemical behavior of benzoate derivatives under different conditions (Ukrainets et al., 2014).

Photophysical Properties

Investigations into the photophysical properties of derivatives of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate have highlighted their potential in luminescence applications. Studies have shown that the introduction of specific substituents can significantly enhance the quantum yield of luminescence, opening new avenues for the development of optical materials and sensors. This research provides a foundation for the design of novel luminescent materials with tailored properties for specific applications (Kim et al., 2021).

Anti-inflammatory Effects

The compound has been identified as having potential anti-inflammatory effects, particularly in the context of adipose tissue inflammation, which is a critical factor in the development of insulin resistance and diabetes mellitus type 2. Research has shown that specific derivatives of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate can suppress inflammatory responses, highlighting its potential therapeutic applications in treating diseases associated with chronic inflammation (Jung et al., 2016).

Renewable Chemical Production

Furthermore, derivatives of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate have been explored in the context of renewable chemical production. Research into the Diels–Alder and dehydrative aromatization reactions involving these compounds contributes to the development of sustainable pathways for producing biobased terephthalic acid precursors, crucial for the synthesis of environmentally friendly polyesters (Pacheco et al., 2015).

properties

IUPAC Name

methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-12(16)8-7-11(15)14-10-6-4-3-5-9(10)13(17)19-2/h3-6H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRRRFDUYYTLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356621
Record name Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

CAS RN

59868-50-7
Record name Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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